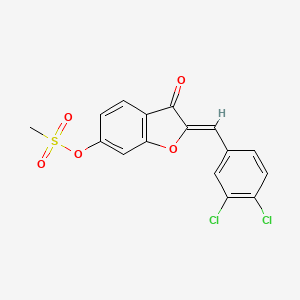
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H10Cl2O5S and its molecular weight is 385.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring multiple functional groups, which contribute to its biological activity. Its molecular formula is C20H10Cl2O5, with a molecular weight of 401.2 g/mol. The IUPAC name is [(Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate.
1. Antioxidant Activity
Recent studies have highlighted the compound's antioxidant properties. In vitro assays demonstrated that it exhibits significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using the DPPH assay, where lower IC50 values indicate higher potency.
2. Antiplatelet Activity
The compound has also been evaluated for its antiplatelet effects. It was found to inhibit platelet aggregation induced by various stimuli such as arachidonic acid and adenosine diphosphate (ADP). The IC50 values for platelet aggregation inhibition were significantly lower than those of standard antiplatelet agents like aspirin.
3. GSK-3β Inhibition
A key area of research has focused on the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy and neurodegenerative diseases. The compound exhibited an IC50 value of 1.6 μM in cell-based assays, indicating potent inhibitory activity.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to neutralize free radicals.
- Inhibition of Enzymatic Pathways : The compound’s interaction with GSK-3β suggests a competitive inhibition mechanism, which could involve binding at the active site of the enzyme.
- Platelet Aggregation Pathway Modulation : By inhibiting cyclooxygenase enzymes, it reduces thromboxane A2 formation, leading to decreased platelet aggregation.
Case Study 1: Neuroblastoma Cells
In a study involving neuroblastoma N2a cells, treatment with this compound resulted in increased levels of phosphorylated GSK-3β at Ser9, confirming its inhibitory effect on the enzyme and suggesting potential applications in neuroprotection and cancer therapy .
Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant efficacy of this compound against various reactive oxygen species (ROS). Results indicated that it significantly reduced ROS levels in cellular models exposed to oxidative stress conditions .
科学的研究の応用
Research indicates that (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate shows promise in several areas:
Anti-Cancer Activity
Numerous studies have reported the anti-cancer properties of benzofuran derivatives. For example, compounds similar to (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Anti-Osteoclastic Activity
This compound has also been evaluated for its potential to inhibit osteoclast formation and function, which is crucial in bone resorption processes. Some studies suggest that it may exhibit comparable effects to estrogen in treating osteoporosis by reducing osteoclast activity.
Case Study 1: Anti-Cancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the cytotoxicity of various benzofuran derivatives against cancer cell lines. The findings indicated that compounds with structural similarities to (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibited IC50 values in the low micromolar range against MCF-7 cells, underscoring their potential as anti-cancer agents.
Case Study 2: Osteoclast Inhibition
In research focused on bone health, scientists tested the anti-resorptive effects of benzofuran derivatives on osteoclasts derived from human monocytes. Results indicated that specific derivatives could significantly reduce osteoclast formation and activity, suggesting a mechanism for osteoporosis treatment.
Data Tables
特性
IUPAC Name |
[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O5S/c1-24(20,21)23-10-3-4-11-14(8-10)22-15(16(11)19)7-9-2-5-12(17)13(18)6-9/h2-8H,1H3/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIUIBCILCMGY-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













